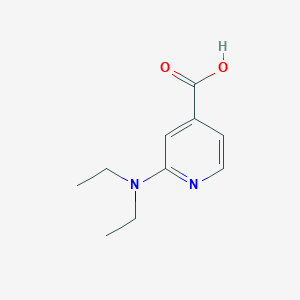

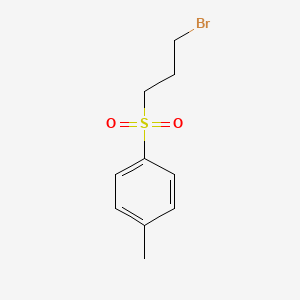

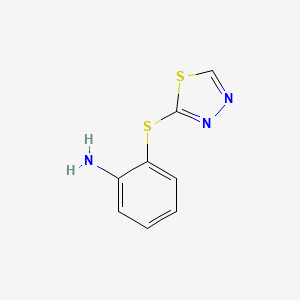

![molecular formula C8H7N3O B1437419 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 28279-12-1](/img/structure/B1437419.png)

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Descripción general

Descripción

“2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a group of heterocyclic compounds that have shown a therapeutic interest and have been used in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . A review on the synthesis of pyridopyrimidines has listed the structures composed of a pyridopyrimidine moiety which have shown a therapeutic interest or have already been approved for use as therapeutics . The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown promising results in the field of cancer research. A derivative, BW301U, synthesized from this compound, has demonstrated significant antitumor activity, particularly against Walker 256 carcinosarcoma in rats. This indicates its potential in developing new cancer treatments (Grivsky et al., 1980).

Antimicrobial Activity

Derivatives of 1-aryl-2-methylpyrido[2,3-d]pyrimidin-4-one, including those synthesized from this compound, have shown antimicrobial properties. These findings are vital for developing new antimicrobial agents, which are increasingly important due to rising antibiotic resistance (Zakharov et al., 1994).

Green Synthesis and Anticancer Evaluation

A green synthesis approach for derivatives of this compound has been developed. Some of these compounds have shown potent anticancer activity, highlighting their potential in cancer treatment (Elgohary & El-Arab, 2013).

Antihypertensive Properties

Several 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, related to this compound, have demonstrated antihypertensive activity. This suggests their potential use in managing hypertension, a major global health concern (Bennett et al., 1981).

Structural and Spectral Studies

Research has also focused on the structural and spectral properties of this compound derivatives. Such studies are crucial for understanding the compound's properties and potential applications in various fields, including materials science (Ashraf et al., 2019).

Fluorescent Probes for RNA Monitoring

Pyrrolo-C, a derivative of this compound, has been identified as a potential fluorescent probe for monitoring RNA structure and dynamics. This application is important in molecular biology and genetic research (Tinsley & Walter, 2006).

HIV Integrase Inhibitors

1-Hydroxypyrido[2,3-d]pyrimidin-2(1H)-ones, derived from this compound, have shown efficacy as selective HIV integrase inhibitors. This provides a new avenue for developing HIV treatments (Gao et al., 2017).

Mecanismo De Acción

Target of Action

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . The primary targets of this compound include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways include those regulated by the above-mentioned targets. For instance, the inhibition of tyrosine kinase can disrupt cell signaling, while the inhibition of dihydrofolate reductase can affect DNA synthesis .

Pharmacokinetics

Similar compounds have shown good traditional drug-like properties .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and cell type. For example, inhibition of tyrosine kinase can lead to reduced cell proliferation, while inhibition of dihydrofolate reductase can lead to cell death .

Análisis Bioquímico

Biochemical Properties

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of adenosine kinase, tyrosine kinase, dihydrofolate reductase, and cyclin-dependent kinase . These interactions are primarily characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition of their catalytic activities. This inhibition can result in the modulation of various cellular processes, making it a valuable compound in drug discovery and development.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cyclin-dependent kinase can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells . Additionally, it has been shown to modulate the expression of genes involved in apoptosis and cell survival, further highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This binding is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of target enzymes and prolonged modulation of gene expression. The extent of these effects can diminish over time due to degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding to plasma proteins can influence its distribution and bioavailability, affecting its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCITQZLAKXVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182528 | |

| Record name | Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28279-12-1 | |

| Record name | 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28279-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028279121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

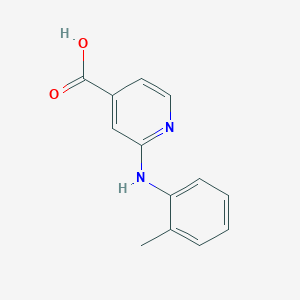

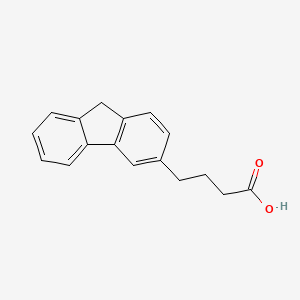

![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)

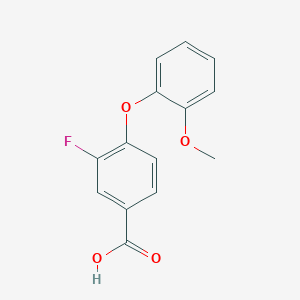

![2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1437348.png)

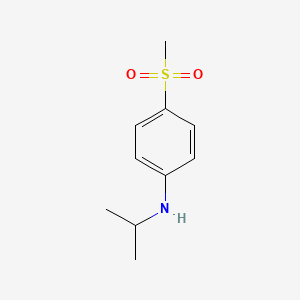

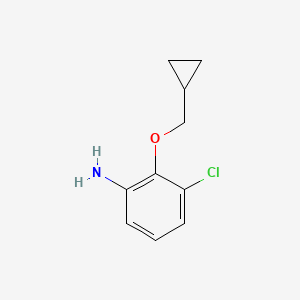

![1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437351.png)

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol](/img/structure/B1437353.png)

![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)